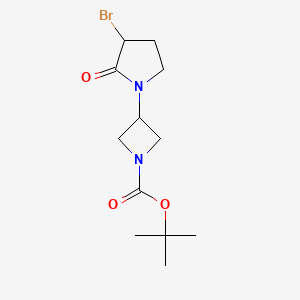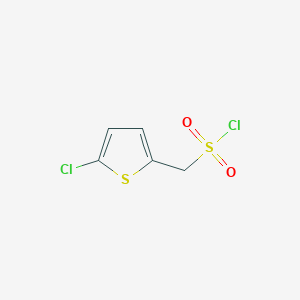![molecular formula C13H9F5O2 B13485405 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound with the molecular formula C13H9F5O2. This compound is notable for its unique bicyclo[1.1.1]pentane core structure, which is often used as a bioisostere for benzene rings in medicinal chemistry . The presence of multiple fluorine atoms enhances its chemical stability and lipophilicity, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases and fluorinating agents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity . The bicyclo[1.1.1]pentane core provides a rigid scaffold that can mimic the spatial arrangement of aromatic rings, allowing it to interact with biological targets in a similar manner .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds also feature the bicyclo[1.1.1]pentane core but with different functional groups, offering varied chemical and biological properties.
Difluoro-substituted benzene derivatives: These compounds have similar fluorine content but lack the unique bicyclo[1.1.1]pentane structure, resulting in different reactivity and stability.
Trifluoromethyl-substituted cyclohexanes: These compounds share the trifluoromethyl group but have a different core structure, affecting their overall properties and applications.
Eigenschaften
Molekularformel |
C13H9F5O2 |
|---|---|
Molekulargewicht |
292.20 g/mol |
IUPAC-Name |
2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H9F5O2/c14-12(15,16)8-3-1-7(2-4-8)10-5-11(6-10,9(19)20)13(10,17)18/h1-4H,5-6H2,(H,19,20) |
InChI-Schlüssel |
KSUMIPAYQBAYBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


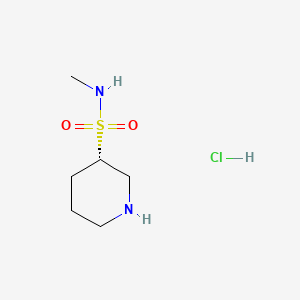
![3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13485340.png)
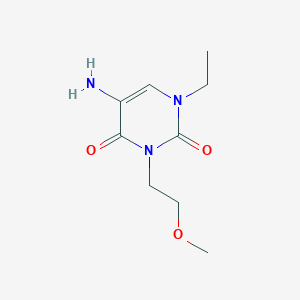
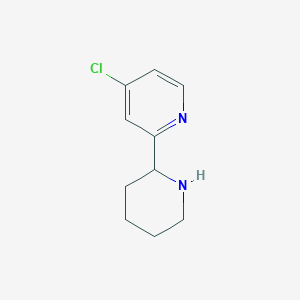
![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)
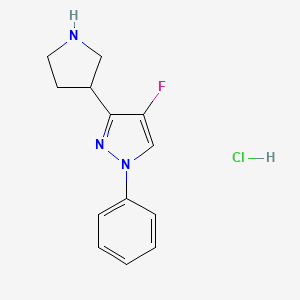
![N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
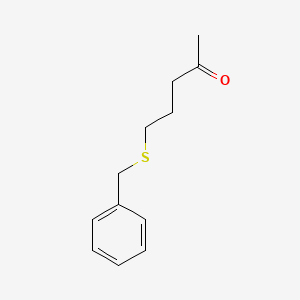
amine dihydrochloride](/img/structure/B13485371.png)

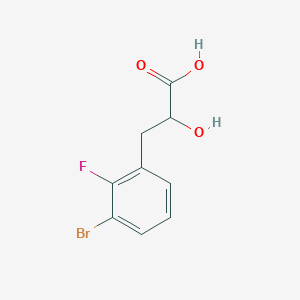
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-(methylamino)-3-phenyl-propyl]amino]isoindoline-1,3-dione](/img/structure/B13485399.png)
